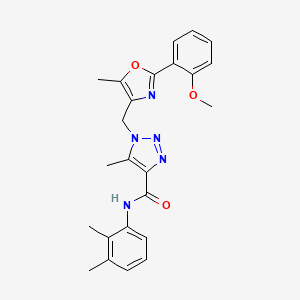

N-(2,3-dimethylphenyl)-1-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1359104-91-8

Cat. No.: VC4336268

Molecular Formula: C24H25N5O3

Molecular Weight: 431.496

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1359104-91-8 |

|---|---|

| Molecular Formula | C24H25N5O3 |

| Molecular Weight | 431.496 |

| IUPAC Name | N-(2,3-dimethylphenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide |

| Standard InChI | InChI=1S/C24H25N5O3/c1-14-9-8-11-19(15(14)2)25-23(30)22-16(3)29(28-27-22)13-20-17(4)32-24(26-20)18-10-6-7-12-21(18)31-5/h6-12H,13H2,1-5H3,(H,25,30) |

| Standard InChI Key | FINGNCSUEVNERH-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4OC)C)C)C |

Introduction

General Overview

N-(2,3-dimethylphenyl)-1-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that appears to belong to the class of triazole derivatives. Compounds with triazole and oxazole moieties are often explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Features

The compound contains several notable functional groups:

-

Triazole ring (1H-1,2,3-triazole): Known for its stability and bioactivity, often used in pharmaceuticals.

-

Oxazole ring: A heterocyclic structure contributing to potential biological activity.

-

Carboxamide group: Common in bioactive molecules and drugs.

-

Substituents:

-

2,3-dimethylphenyl group: Adds hydrophobicity and may influence binding interactions.

-

Methoxyphenyl group: Enhances solubility and potential electronic effects.

-

Potential Applications

Compounds with similar structures are frequently studied for:

-

Antimicrobial Activity: Triazoles are well-known in antifungal agents like fluconazole.

-

Anticancer Properties: Oxazole derivatives have been investigated for their ability to inhibit cancer cell proliferation.

-

Enzyme Inhibition: Carboxamide-containing molecules often act as enzyme inhibitors.

Synthesis

While specific synthetic routes for this compound are not detailed in the search results, a typical synthesis might involve:

-

Formation of the triazole ring via azide-alkyne cycloaddition (click chemistry).

-

Introduction of the oxazole moiety through cyclization reactions involving appropriate precursors.

-

Coupling of the carboxamide group using amide bond-forming reactions.

Research Findings

-

High binding affinities to biological targets.

-

Favorable pharmacokinetic properties when optimized.

Data Table (Hypothetical Example)

| Property | Value/Description |

|---|---|

| Molecular Formula | C22H22N4O3 |

| Molecular Weight | ~390 g/mol |

| Solubility | Likely soluble in organic solvents |

| Potential Applications | Antimicrobial, anticancer |

| Key Functional Groups | Triazole, oxazole, carboxamide |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume